2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone

Description

Molecular Architecture and Structural Features of the Chemical Compound

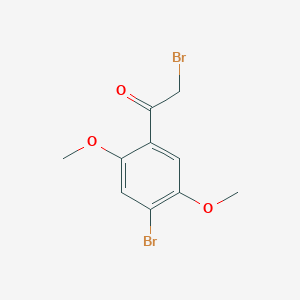

The structure of 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone is characterized by a central acetophenone (B1666503) core. This core is substituted at multiple positions, which dictates its chemical behavior. The phenyl ring is adorned with a bromine atom at the fourth position and two methoxy (B1213986) groups at the second and fifth positions. Additionally, a bromine atom is attached to the alpha-carbon of the ethanone (B97240) side chain. This specific arrangement of a ketone, two ether groups, and two bromine atoms (one aromatic, one aliphatic) on a relatively compact scaffold results in a molecule with distinct regions of electrophilicity and nucleophilicity, rendering it a valuable intermediate for synthetic chemists.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone (B1315760) | 90841-64-8 | C10H11BrO3 | 259.10 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C9H9BrO2 | 229.07 |

This table presents data for structurally similar compounds to provide context for the properties of the title compound.

The presence of the α-bromo ketone functionality is a key structural feature. The carbon atom adjacent to the carbonyl group (the α-carbon) is rendered electrophilic by both the electron-withdrawing effect of the carbonyl oxygen and the attached bromine atom. This makes it susceptible to attack by a wide range of nucleophiles.

Position within the Landscape of Brominated Aromatic Ketones

Brominated aromatic ketones, particularly α-bromo aromatic ketones, are a well-established class of reagents in organic synthesis. google.com They are prized for their high reactivity and ability to participate in a variety of chemical transformations. The α-bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the α-position.

Common reactions involving α-bromo ketones include:

Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols to form new carbon-heteroatom bonds.

Favorskii Rearrangement: Treatment with a base to yield rearranged carboxylic acid derivatives.

Hantzsch Thiazole (B1198619) Synthesis: Condensation with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry.

Dehydrobromination: Elimination of hydrogen bromide to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates. libretexts.org

The synthesis of α-bromo ketones is typically achieved through the bromination of the parent ketone. This can be accomplished using bromine (Br2) in the presence of an acid catalyst, which proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed. organic-chemistry.org The specific compound, this compound, is an example of a di-brominated aromatic ketone, with bromine substituents on both the aromatic ring and the alkyl side chain, expanding its potential for sequential and diverse chemical modifications.

Historical Context and Emerging Research Trajectories

While the specific historical timeline for the first synthesis of this compound is not extensively documented in seminal literature, the development of synthetic routes to α-bromo ketones dates back to early investigations in organic chemistry. The importance of these compounds has grown with the increasing demand for complex and highly functionalized molecules in fields such as pharmaceuticals and materials science. google.com

Current and emerging research involving this compound and its analogs is largely focused on its application as a key intermediate. For instance, the α-brominated intermediate is a crucial component in the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a cathinone (B1664624) analog of the phenethylamine (B48288) 2C-B. nih.gov In this synthesis, the α-bromo group is typically displaced by a nitrogen-containing nucleophile, demonstrating the compound's utility in constructing new psychoactive substances for analytical and forensic studies. nih.gov This highlights a significant research trajectory where such precursors are instrumental in the synthesis of reference standards for newly emerging designer drugs. Further research may explore its use in the synthesis of novel heterocyclic compounds or as a fragment in fragment-based drug discovery.

Properties

IUPAC Name |

2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-14-9-4-7(12)10(15-2)3-6(9)8(13)5-11/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVKFZDHKLHBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CBr)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807631-08-9 | |

| Record name | 4'-Bromo-2',5'-dimethoxyphenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807631089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-BROMO-2',5'-DIMETHOXYPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2V4E3HB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromo 1 4 Bromo 2,5 Dimethoxy Phenyl Ethanone

Alpha-Bromination Strategies

The introduction of a bromine atom at the alpha-position of the ethanone (B97240) moiety of a 2,5-dimethoxyacetophenone derivative is a key transformation. This reaction typically proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.

Electrophilic Bromination of Acetoveratrone Derivatives

The direct bromination of acetophenone (B1666503) derivatives at the α-position is a well-established method. This electrophilic substitution reaction can be catalyzed by either acid or base. In an acidic medium, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating the formation of the enol tautomer, which then reacts with the electrophilic bromine. The rate of this reaction is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For acetophenone derivatives, bromine in acetic acid is a common reagent system used to achieve alpha-bromination. libretexts.org

Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol. However, base-catalyzed bromination can be prone to polyhalogenation due to the increased acidity of the remaining alpha-hydrogens after the first substitution. Therefore, for the synthesis of a mono-brominated product like 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone, acid-catalyzed conditions are generally preferred.

Various brominating agents can be employed for this transformation. Besides molecular bromine (Br₂), N-bromosuccinimide (NBS) is a widely used reagent that offers advantages in terms of handling and selectivity. nsf.govnih.gov Pyridine (B92270) hydrobromide perbromide is another effective brominating agent for acetophenone derivatives. nih.gov

Catalytic Approaches in Alpha-Halogenation

To enhance the efficiency and selectivity of alpha-bromination, various catalytic methods have been developed. These approaches often aim to use milder reaction conditions and reduce the formation of byproducts. For instance, the use of a phase-transfer catalyst can be beneficial in reactions involving immiscible reactants.

Recent research has explored greener and more expeditious methods for the alpha-bromination of acetophenones. One such method involves the in situ generation of bromonium ions from ammonium (B1175870) bromide (NH₄Br) with a catalytic amount of sulfuric acid in an aqueous-organic medium, which has been shown to give good yields and high selectivity. rsc.orgresearchgate.net

The choice of catalyst can significantly influence the outcome of the reaction. For example, the use of p-toluenesulfonic acid with NBS under microwave irradiation has been reported as a highly efficient method for the selective monobromination of aromatic carbonyl compounds. researchgate.net

Optimization of Reaction Conditions for Selective Bromination

Achieving selective mono-bromination at the alpha-position requires careful optimization of several reaction parameters. These include the choice of solvent, temperature, reaction time, and the stoichiometry of the brominating agent.

Studies on the α-bromination of acetophenone have shown that parameters such as temperature, the molar ratio of bromine, and reaction time have a pronounced effect on the yield. akjournals.com Optimal conditions are often identified by systematically varying these parameters. For example, in a continuous flow process for the α-bromination of acetophenone, optimal conditions were found at a specific temperature, bromine molar ratio, and reaction time, leading to a high yield of the mono-bromo product. akjournals.com The use of microwave irradiation has also been shown to significantly reduce reaction times and improve yields in some cases. researchgate.net

Table 1: Comparison of Brominating Agents and Conditions for Alpha-Bromination of Acetophenones

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Room Temp. | Several hours | 72 | libretexts.org |

| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | Not specified | >80 | nih.gov |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid / Microwave | Not specified | 30 minutes | High | researchgate.net |

Aromatic Bromination Strategies

The second crucial step in the synthesis is the regioselective introduction of a bromine atom onto the phenyl ring, specifically at the 4-position of the 2,5-dimethoxyphenyl moiety.

Directed Halogenation of Methoxy-Substituted Phenyl Rings

The methoxy (B1213986) groups on the phenyl ring are strong activating groups and are ortho, para-directing in electrophilic aromatic substitution reactions. In the case of a 2,5-dimethoxy substituted ring, the positions ortho and para to the methoxy groups are activated. The position para to the 1-methoxy group is the 4-position, and the position ortho to the 1-methoxy group is the 6-position. The position ortho to the 5-methoxy group is the 6-position, and the position para to the 5-methoxy group is the 2-position, which is already substituted. Therefore, electrophilic attack is favored at the 4 and 6 positions.

The directing effect of the methoxy groups can be utilized to achieve selective bromination. The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of activated aromatic rings. wku.edu The reaction can be carried out in various solvents, and the choice of solvent can sometimes influence the regioselectivity.

Regioselectivity Control in Aromatic Substitution

Controlling the regioselectivity to favor bromination at the 4-position over the 6-position is critical. The steric hindrance from the adjacent ethanone group at the 1-position and the methoxy group at the 2-position can disfavor substitution at the 6-position, thereby promoting bromination at the less sterically hindered 4-position.

Furthermore, the reaction conditions can be tuned to enhance the desired regioselectivity. For instance, the choice of the brominating agent and the presence of a catalyst can influence the outcome. In some cases, a Lewis acid catalyst is used in conjunction with a brominating agent to increase the electrophilicity of the bromine and control the position of substitution.

Research on the bromination of 1,4-dimethoxybenzene derivatives has shown that the reaction with NBS can lead to mono- or di-brominated products depending on the stoichiometry of the reagent and the reaction conditions. wku.edu To achieve selective mono-bromination at the desired position, it is often necessary to use a controlled amount of the brominating agent and carefully monitor the reaction progress.

Table 2: Reagents for Aromatic Bromination of Activated Phenyl Rings

| Brominating Agent | Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1,4-Dimethoxybenzene derivatives | Varies (e.g., CCl₄, CH₃CN) | Mono- or di-bromination depending on stoichiometry | wku.edu |

| Bromine (Br₂) | 2,5-dimethoxybenzaldehyde | Glacial Acetic Acid | Aromatic bromination | mdpi.com |

Convergent and Divergent Synthetic Routes

The strategic construction of this compound can be designed using either convergent or divergent approaches. These strategies differ in how the molecular framework is assembled from precursor fragments.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a hypothetical convergent route could involve the preparation of a brominated and dimethoxylated aromatic ring and a separate two-carbon acylating agent.

One potential convergent pathway could start with the synthesis of 1,4-dibromo-2,5-dimethoxybenzene. This intermediate could then undergo a Friedel-Crafts acylation with a suitable two-carbon electrophile, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a Lewis acid catalyst. This approach brings together the two main components—the substituted aromatic ring and the bromoethanone side chain—in a single, late-stage step.

Divergent Synthesis: In contrast, a divergent synthesis begins with a common starting material that is progressively modified to introduce the desired functional groups. This strategy is often employed to create a library of related compounds from a single precursor.

A plausible divergent synthesis of this compound could commence with a more readily available starting material like 1,4-dimethoxybenzene. The synthesis would proceed through a series of sequential reactions:

Friedel-Crafts Acylation: The initial step would involve the acylation of 1,4-dimethoxybenzene with acetyl chloride to form 1-(2,5-dimethoxyphenyl)ethanone.

Bromination of the Aromatic Ring: The resulting acetophenone could then be selectively brominated on the aromatic ring at the position para to the methoxy group, yielding 1-(4-bromo-2,5-dimethoxyphenyl)ethanone (B1315760).

α-Bromination: The final step would be the bromination of the α-carbon of the ketone group to introduce the second bromine atom, affording the target compound. This can be achieved using various brominating agents, such as bromine in acetic acid or N-bromosuccinimide (NBS).

This divergent approach allows for the synthesis of various intermediates that could be used to produce other related compounds. For instance, the intermediate 1-(4-bromo-2,5-dimethoxyphenyl)ethanone could be a precursor for other α-substituted analogs.

The following table outlines a comparison of these two synthetic strategies:

| Feature | Convergent Synthesis | Divergent Synthesis |

| Strategy | Independent synthesis of fragments followed by late-stage coupling. | Sequential modification of a common starting material. |

| Efficiency | Often higher overall yield for complex molecules. | Can be less efficient for a single target due to the number of linear steps. |

| Flexibility | Less flexible for creating a library of analogs. | Ideal for generating a range of related compounds from a common intermediate. |

| Example Pathway | Acylation of 1,4-dibromo-2,5-dimethoxybenzene with bromoacetyl chloride. | Sequential acylation and multiple brominations of 1,4-dimethoxybenzene. |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles is essential for developing sustainable synthetic methods. The synthesis of this compound can be optimized to reduce its environmental impact by considering factors such as atom economy, the use of safer chemicals, and energy efficiency.

Atom Economy: The principle of atom economy encourages the design of syntheses that maximize the incorporation of all materials used in the process into the final product. In the context of the divergent synthesis described above, the bromination steps are critical. The use of elemental bromine (Br₂) for both aromatic and α-bromination can result in the formation of hydrogen bromide (HBr) as a byproduct, which lowers the atom economy.

Safer Solvents and Reagents: Traditional bromination reactions often employ hazardous solvents like chlorinated hydrocarbons. Green chemistry promotes the use of safer alternatives. For instance, the bromination of aromatic compounds can sometimes be carried out in less hazardous solvents like ethanol or even water, depending on the substrate and brominating agent.

A key area for improvement is the choice of brominating agent. While elemental bromine is effective, it is highly corrosive and hazardous. Greener alternatives to liquid bromine include N-bromosuccinimide (NBS) and benzyltrimethylammonium tribromide. chemicalbook.com These reagents are solids, making them easier and safer to handle. Furthermore, reactions involving these reagents can sometimes be conducted under milder conditions. The use of an aqueous solution of HBr with hydrogen peroxide (H₂O₂) as an in-situ source of bromine is another green approach that avoids the direct handling of liquid bromine and produces water as the only byproduct. researchgate.net

Catalysis and Energy Efficiency: The use of catalysts can significantly improve the efficiency and reduce the energy consumption of a reaction. In the Friedel-Crafts acylation step, traditional Lewis acids like aluminum chloride (AlCl₃) are used in stoichiometric amounts and generate significant waste during workup. The development of catalytic Friedel-Crafts acylations using solid acid catalysts could offer a more environmentally benign alternative.

Microwave-assisted synthesis is another green chemistry tool that can be applied. Microwave heating can often reduce reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent, thereby aligning with the principles of energy efficiency and waste reduction. nih.gov

The following table summarizes some green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Prevention of Waste | Use of stoichiometric reagents leading to byproducts. | Catalytic methods with high atom economy. |

| Safer Chemicals | Use of hazardous liquid bromine and chlorinated solvents. | Use of solid brominating agents like NBS or in-situ generation of bromine; use of safer solvents like ethanol or water. researchgate.netcambridgescholars.com |

| Energy Efficiency | Conventional heating for extended periods. | Microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

| Catalysis | Stoichiometric Lewis acids in Friedel-Crafts acylation. | Use of recyclable solid acid catalysts. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 4 Bromo 2,5 Dimethoxy Phenyl Ethanone

Reactivity of the Alpha-Bromo Ketone Moiety

The carbon atom adjacent to the carbonyl group (the α-carbon) is rendered electrophilic by both the electron-withdrawing effect of the carbonyl oxygen and the inductive effect of the bromine atom. This makes the attached bromine an effective leaving group in various reactions.

The primary mode of reactivity for the alpha-bromo ketone functional group is nucleophilic substitution, typically proceeding through an SN2 mechanism. masterorganicchemistry.comnih.gov In this concerted, single-step pathway, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion with an inversion of configuration if the carbon were chiral. masterorganicchemistry.com The electrophilic character of the carbon attached to the bromine makes it an excellent substrate for these reactions. nbinno.com

A variety of nucleophiles can be employed to form new carbon-heteroatom or carbon-carbon bonds. A pertinent example is the reaction of the α-brominated intermediate with hexamethylenetetramine to afford a primary amine, a key step in the Delépine reaction. nih.gov This specific transformation has been used in the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), demonstrating the viability of SN2 reactions at this position. nih.gov

Table 1: Representative SN2 Reactions of the Alpha-Bromo Ketone Moiety

| Nucleophile (Nu:⁻) | Reagent Example | Product Class |

|---|---|---|

| Amine | Hexamethylenetetramine | Primary Amine |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | α-Hydroxy Ketone |

| Alkoxide | Sodium Methoxide (NaOMe) | α-Methoxy Ketone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether Ketone |

| Cyanide | Sodium Cyanide (NaCN) | α-Cyano Ketone |

In the presence of a base, α-bromo ketones can undergo an elimination reaction to yield α,β-unsaturated ketones. pressbooks.publibretexts.org This dehydrobromination process typically follows an E2 elimination mechanism, where the base abstracts a proton from the α'-carbon (in this case, the methyl group) simultaneously with the departure of the bromide leaving group from the α-carbon. fiveable.melibretexts.org This reaction introduces a carbon-carbon double bond into the molecule that is conjugated with the carbonyl group. pressbooks.publibretexts.org Sterically hindered bases, such as pyridine (B92270), are often used to favor elimination over substitution. pressbooks.publibretexts.org

Table 2: General Conditions for Dehydrobromination

| Reagent/Condition | Base Type | Expected Product |

|---|---|---|

| Pyridine, heat | Sterically hindered weak base | 1-(4-bromo-2,5-dimethoxyphenyl)prop-2-en-1-one |

Alpha-halo ketones are known to undergo the Favorskii rearrangement in the presence of a base, such as a hydroxide or alkoxide, to form carboxylic acid derivatives. nrochemistry.comwikipedia.org The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate after the base abstracts an acidic α'-proton. wikipedia.orgadichemistry.com This intermediate is then attacked by the nucleophilic base, leading to the opening of the three-membered ring to yield a rearranged carboxylate, ester, or amide. wikipedia.org

For 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone, which lacks an enolizable proton on the aromatic side of the carbonyl (the α'-position), the reaction cannot proceed through the standard cyclopropanone mechanism. Instead, if rearrangement were to occur, it would likely follow a "pseudo-Favorskii" or "quasi-Favorskii" pathway. wikipedia.org This alternative mechanism involves the nucleophilic addition of the base to the carbonyl carbon, followed by a concerted collapse of the resulting tetrahedral intermediate and migration of the neighboring carbon with displacement of the halide. wikipedia.org

Table 3: Potential Favorskii Rearrangement Products

| Base/Nucleophile | Product Type | Expected Product |

|---|---|---|

| Sodium Hydroxide (NaOH) | Carboxylic Acid | 2-(4-bromo-2,5-dimethoxyphenyl)propanoic acid |

| Sodium Methoxide (NaOMe) | Ester | Methyl 2-(4-bromo-2,5-dimethoxyphenyl)propanoate |

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached directly to the phenyl ring exhibits reactivity characteristic of aryl halides. Its participation in reactions is largely governed by the electronic nature of the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. youtube.com

In the case of this compound, the bromine at the C4 position has two electron-donating methoxy (B1213986) groups at the C2 and C5 positions and an acyl group at the C1 position. The methoxy groups strongly deactivate the ring towards nucleophilic attack. While the acyl group is electron-withdrawing, its effect is not typically sufficient to overcome the deactivating effect of two methoxy groups to enable a standard SNAr reaction. Therefore, direct substitution of the aromatic bromine by this mechanism is considered unlikely under typical SNAr conditions.

The aromatic bromine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki Reaction

The Suzuki-Miyaura coupling is a versatile reaction that couples an aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is widely used for the synthesis of biaryl compounds. arkat-usa.orgnih.gov The aromatic bromine of this compound is expected to readily participate in Suzuki coupling, allowing for the introduction of a wide range of aryl or vinyl substituents at the C4 position.

Table 4: General Parameters for Suzuki Cross-Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Boron Reagent | Phenylboronic acid, Vinylboronic acid |

| Solvent | Toluene, Dioxane, DMF, Water mixtures |

Sonogashira Reaction

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. researchgate.net This method would be effective for introducing an alkynyl moiety at the C4 position of the phenyl ring, creating a conjugated system.

Table 5: General Parameters for Sonogashira Cross-Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Alkyne Reagent | Phenylacetylene, Trimethylsilylacetylene |

| Solvent | Toluene, THF, DMF |

Transformations of the Carbonyl Group

The carbonyl group in this compound is a primary site for a variety of chemical transformations, including reductions, condensations, and additions.

Reduction Chemistry

The carbonyl moiety of this compound can be reduced to a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed. While specific studies on this particular molecule are not extensively documented, the reactivity can be inferred from the well-established reduction protocols for aromatic ketones.

Common reduction methods applicable to this substrate include:

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to reduce the ketone to the corresponding 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanol. These reactions typically proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Catalytic Hydrogenation: This method can also be employed to yield the secondary alcohol. However, depending on the catalyst and conditions, dehalogenation of the bromine atoms might occur as a side reaction.

Clemmensen and Wolff-Kishner Reductions: For the complete reduction of the carbonyl group to a methylene group, forming 1,4-dibromo-2,5-dimethoxy-ethylbenzene, harsher conditions are required. The Clemmensen reduction (amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) are standard methods for this transformation of aryl ketones.

| Reducing Agent | Expected Product | Reaction Conditions |

|---|---|---|

| Sodium borohydride (NaBH₄) | 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanol | Protic solvent (e.g., methanol, ethanol) |

| Lithium aluminum hydride (LiAlH₄) | 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanol | Aprotic solvent (e.g., diethyl ether, THF) |

| Zinc Amalgam (Zn(Hg)), HCl | 1,4-dibromo-2,5-dimethoxy-ethylbenzene | Acidic, reflux |

| Hydrazine (N₂H₄), KOH | 1,4-dibromo-2,5-dimethoxy-ethylbenzene | Basic, high temperature |

Condensation and Addition Reactions

The carbonyl group of this compound is susceptible to condensation and addition reactions with various nucleophiles. The presence of the α-bromo substituent can influence the course of these reactions, sometimes leading to subsequent cyclization or rearrangement products.

Reactions with Amines: Primary amines can react with the carbonyl group to form imines (Schiff bases). These reactions are typically acid-catalyzed and involve the initial formation of a carbinolamine intermediate followed by dehydration. In the case of this compound, the resulting imine would be N-(substituted)-1-(4-bromo-2,5-dimethoxyphenyl)ethanimine.

Wittig Reaction: The Wittig reaction, involving the use of a phosphonium (B103445) ylide, can be used to convert the carbonyl group into an alkene. The product would be a substituted 1-(4-bromo-2,5-dimethoxyphenyl)-2-bromo-propene derivative.

Organometallic Reagents: Grignard reagents and organolithium compounds will add to the carbonyl group to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-ol.

| Reagent | Reaction Type | Expected Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Condensation | Imine |

| Phosphonium Ylide (Ph₃P=CR₂) | Addition/Elimination | Alkene |

| Grignard Reagent (R-MgX) | Addition | Tertiary Alcohol |

Hydrolysis and Solvolysis Pathways

The hydrolysis and solvolysis of this compound are complex processes that can involve both the α-bromo substituent and the carbonyl group. The reaction mechanism is expected to be influenced by the solvent, pH, and temperature.

The α-bromo substituent can undergo nucleophilic substitution by water (hydrolysis) or another solvent molecule (solvolysis). This reaction can proceed through either an SN1 or SN2 mechanism. Given the secondary nature of the carbon bearing the bromine and the potential for resonance stabilization of a carbocation intermediate by the adjacent carbonyl and phenyl groups, an SN1 pathway is plausible under appropriate conditions. However, the SN2 mechanism is also a common pathway for α-haloketones.

Under basic conditions, the hydrolysis of the α-bromo group is often accompanied by Favorskii rearrangement, especially if the α'-position has protons. However, in this specific compound, there are no α'-protons, which would likely lead to the formation of the corresponding α-hydroxyketone, 2-hydroxy-1-(4-bromo-2,5-dimethoxyphenyl)ethanone, through direct substitution.

Thermal Degradation and Pyrolysis Products

The thermal decomposition of halogenated aromatic compounds is a significant area of research due to its environmental implications. The pyrolysis of this compound is expected to be a complex process yielding a variety of products.

Identification of Pyrolytic Metabolites and By-products

Potential pyrolytic products may include:

Hydrogen Bromide (HBr): A common product from the thermal decomposition of brominated organic compounds.

Brominated Phenols and Derivatives: Cleavage of the ether linkages and the ethanone (B97240) side chain could lead to the formation of various brominated and methoxylated phenols.

Polycyclic Aromatic Hydrocarbons (PAHs): At higher temperatures, recombination of smaller fragments can lead to the formation of PAHs.

Dioxins and Furans: The presence of a substituted aromatic ring with bromine atoms raises the possibility of the formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), which are of significant environmental concern. chemicalbook.combldpharm.com

Mechanistic Aspects of Thermal Decomposition

The thermal decomposition is likely initiated by the cleavage of the weakest bonds in the molecule. The C-Br bonds are generally weaker than C-C, C-H, and C-O bonds and are therefore likely to be the initial sites of homolytic cleavage, forming bromine radicals and an organic radical. These radicals can then initiate a cascade of further reactions, including hydrogen abstraction, elimination, and recombination.

The methoxy groups can also undergo decomposition, potentially forming formaldehyde (B43269) or other smaller molecules. The aromatic ring itself is relatively stable but can undergo fragmentation and rearrangement at very high temperatures. The presence of oxygen during pyrolysis would lead to a different set of products, including various oxygenated and brominated species.

Photochemical Reactivity

The photochemical behavior of α-haloacetophenones, a class of compounds to which this compound belongs, is predominantly characterized by the cleavage of the carbon-halogen bond upon exposure to ultraviolet (UV) radiation. This process, known as a Norrish Type I reaction, is a primary photochemical event that dictates the subsequent chemical pathways. researchgate.netfrontiersin.org

Upon absorption of UV light, the molecule is promoted to an electronically excited state. For phenacyl bromides, particularly those with electron-donating substituents such as methoxy groups, this excitation is followed by a rapid homolytic cleavage of the α-carbon-bromine bond. researchgate.net This bond scission occurs from the short-lived excited singlet state and results in the formation of two highly reactive radical intermediates: a 4-bromo-2,5-dimethoxyphenacyl radical and a bromine atom. researchgate.net

The general mechanism for the photochemical cleavage of substituted α-bromoacetophenones can be depicted as follows:

The efficiency of this photodissociation is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific photochemical event for each photon absorbed. Studies on various mono- and dimethoxy-substituted α-bromoacetophenones have shown that the quantum yields for the C-Br bond cleavage typically range from 0.13 to 0.35. researchgate.net The presence of the electron-donating dimethoxy groups on the phenyl ring in this compound is expected to influence the electronic properties of the excited state and, consequently, the efficiency of the cleavage process. Research on 3',5'-dimethoxybenzoin, a structurally related photoinitiator, has shown that methoxy substituents can stabilize the resulting radical species, leading to a higher quantum yield of photodissociation compared to the unsubstituted parent compound. nih.gov

Following their formation, the 4-bromo-2,5-dimethoxyphenacyl radical and the bromine atom can participate in a variety of secondary reactions. These can include hydrogen abstraction from the solvent or other molecules, recombination to reform the starting material, or initiation of polymerization reactions if suitable monomers are present. frontiersin.org The specific reaction pathways and the final products will be highly dependent on the reaction conditions, such as the nature of the solvent and the presence of radical scavengers or other reactants.

Laser flash photolysis is a key experimental technique used to study the transient species generated during such photochemical reactions. researchgate.netscielo.brresearchgate.net This method allows for the direct observation of the short-lived radical intermediates and the determination of their kinetic and spectroscopic properties. For instance, in the photolysis of related α-bromoacetophenones, transient absorption signals corresponding to the phenacyl radical and bromine atom complexes have been detected. researchgate.net

The photochemical reactivity of compounds like this compound is of significant interest due to their potential application as photoinitiators in radical polymerization processes. frontiersin.org The ability to generate reactive radicals upon UV irradiation makes them suitable for initiating the chain reactions that lead to the formation of polymers.

The table below summarizes key photochemical data for related α-bromoacetophenone derivatives, providing a basis for understanding the expected behavior of this compound.

| Compound | Quantum Yield (Φ) of C-Br Cleavage | Transient Species Observed | Reference |

| α-Bromoacetophenone | 0.41 | Phenacyl radical, Bromine atom | researchgate.net |

| Methoxy-substituted α-bromoacetophenones | 0.13 - 0.35 | Methoxyphenacyl radicals, Bromine atoms | researchgate.net |

| 3',5'-Dimethoxybenzoin (α-cleavage) | 0.54 | Alcohol radical, Benzoyl radical | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1 4 Bromo 2,5 Dimethoxy Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering profound insights into the chemical environment of individual atoms. A thorough NMR analysis of 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone involves a combination of one-dimensional and two-dimensional techniques to assign all proton and carbon signals unambiguously.

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following analyses are based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone and 1-(4-bromo-2,5-dimethoxyphenyl)ethanone (B1315760).

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethanone (B97240) moiety, and the protons of the two methoxy (B1213986) groups.

The aromatic region is expected to show two singlets, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. The proton at the C3 position and the proton at the C6 position are in different chemical environments and are not coupled to each other, hence they would appear as singlets. The electron-withdrawing nature of the bromoacetyl group and the bromine atom, along with the electron-donating effect of the methoxy groups, will influence their chemical shifts.

The methylene protons adjacent to the carbonyl group and the bromine atom (-COCH₂Br) are expected to appear as a sharp singlet. The strong deshielding effect of both the carbonyl group and the bromine atom would shift this signal significantly downfield.

The two methoxy groups (-OCH₃) are in distinct chemical environments due to their positions relative to the other substituents on the aromatic ring. Therefore, they are expected to appear as two separate singlets in the upfield region of the spectrum.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C3-H) | ~ 7.3 - 7.5 | s |

| Aromatic H (C6-H) | ~ 7.0 - 7.2 | s |

| -COCH₂Br | ~ 4.5 - 4.7 | s |

| -OCH₃ (C2) | ~ 3.9 - 4.1 | s |

| -OCH₃ (C5) | ~ 3.8 - 4.0 | s |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, a total of 10 distinct carbon signals are expected.

The carbonyl carbon (-C=O) will be the most downfield signal due to the strong deshielding effect of the oxygen atom. The carbon of the methylene group (-CH₂Br) will also be significantly downfield due to the attached bromine atom. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. The carbons bearing the methoxy groups (C2 and C5) and the bromine atom (C4) will be shifted downfield, while the protonated aromatic carbons (C3 and C6) and the carbon attached to the bromoacetyl group (C1) will also have characteristic shifts. The two methoxy carbons will appear as distinct signals in the upfield region.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 190 - 195 |

| C1 | ~ 125 - 130 |

| C2 | ~ 150 - 155 |

| C3 | ~ 115 - 120 |

| C4 | ~ 110 - 115 |

| C5 | ~ 150 - 155 |

| C6 | ~ 118 - 123 |

| -CH₂Br | ~ 30 - 35 |

| -OCH₃ (C2) | ~ 56 - 58 |

| -OCH₃ (C5) | ~ 55 - 57 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this molecule, COSY would primarily be used to confirm the absence of coupling between the aromatic protons, which are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic hydrogens and the methylene group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial in establishing the connectivity of the entire molecule. For instance, correlations from the methylene protons to the carbonyl carbon and the C1 aromatic carbon would confirm the bromoacetyl group's position. Correlations from the methoxy protons to their respective aromatic carbons (C2 and C5) would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methoxy groups and the adjacent aromatic protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₁₀Br₂O₃. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M]⁺ (C₁₀H₁₀⁷⁹Br₂O₃)⁺ | 335.9000 |

| [M+2]⁺ (C₁₀H₁₀⁷⁹Br⁸¹BrO₃)⁺ | 337.8980 |

| [M+4]⁺ (C₁₀H₁₀⁸¹Br₂O₃)⁺ | 339.8959 |

Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The analysis of these fragment ions provides valuable structural information. The fragmentation of this compound is expected to follow characteristic pathways for aromatic ketones and halogenated compounds.

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a brominated dimethoxybenzoyl cation.

Loss of a bromine radical: Fragmentation involving the loss of a bromine atom from the bromoacetyl group.

Loss of a methyl radical: Fragmentation of the methoxy groups.

Loss of carbon monoxide: A common fragmentation pathway for ketones.

Predicted Major Fragment Ions in EI-MS:

| m/z | Proposed Fragment Structure |

| 257/259/261 | [M - Br]⁺ |

| 229/231 | [M - Br - CO]⁺ |

| 179/181 | [Br(CH₃O)₂C₆H₂]⁺ |

| 151/153 | [Br(CH₃O)C₆H₂CO]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for determining the molecular weight of polar organic compounds like this compound. In positive-ion mode, the molecule would be expected to be detected primarily as a protonated species [M+H]⁺ or as an adduct with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern conferred by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51% and ~49%, respectively). Consequently, the molecular ion cluster would exhibit a characteristic triplet peak pattern:

[M]⁺: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

[M+2]⁺: A peak of approximately double the intensity of [M]⁺, corresponding to molecules with one ⁷⁹Br and one ⁸¹Br.

[M+4]⁺: A peak of similar intensity to [M]⁺, corresponding to molecules with two ⁸¹Br isotopes.

This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in the structure. While the parent molecule has a low propensity for fragmentation under soft ESI conditions, tandem MS (MS/MS) analysis of the isolated molecular ion would yield structural information. Expected fragmentation pathways would involve the cleavage of the most labile bonds, notably the C-Br bond of the bromomethyl group and the acyl C-C bond.

Table 1: Predicted ESI-MS Molecular Ions and Major Fragments for this compound (Note: m/z values are calculated for the most abundant isotopes, ¹²C, ¹H, ¹⁶O, ⁷⁹Br. The full isotopic pattern would be observed experimentally.)

| Ion Species | Predicted m/z (⁷⁹Br) | Description |

| [M+H]⁺ | 354.9 | Protonated molecular ion |

| [M+Na]⁺ | 376.9 | Sodium adduct of the molecular ion |

| [C₈H₇BrO₃]⁺ | 257.9 | Fragment resulting from the loss of the bromomethyl group (CH₂Br) via alpha-cleavage. |

| [C₈H₇BrO₂]⁺ | 241.9 | Fragment resulting from the loss of CH₂Br and a subsequent loss of an oxygen atom (less common). |

| [C₇H₇O₂]⁺ | 123.0 | Fragment corresponding to the dimethoxybenzoyl cation, following cleavage of the C-Br bond and other losses. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for verifying the purity and confirming the identity of synthesized this compound. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be effective for its separation. The mobile phase would typically consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for better ESI-MS sensitivity. nih.gov

The compound's identity would be confirmed by matching the retention time from the UV chromatogram with the mass spectrum obtained at that time. The mass spectrometer would verify the molecular weight and the characteristic bromine isotopic pattern as described in the ESI-MS section. The high lipophilicity, conferred by the two bromine atoms and the aromatic ring, would result in a relatively long retention time compared to less substituted precursors.

Purity is assessed by integrating the peak area of the target compound in the chromatogram (UV or total ion chromatogram) and comparing it to the total area of all observed peaks. The absence of significant co-eluting peaks with different mass-to-charge ratios in the mass spectrum further confirms the sample's purity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. Both IR and Raman spectroscopy would offer complementary data for the structural confirmation of this compound.

Characteristic Vibrational Modes of Ketone and Aromatic Rings

The structure contains several key functional groups with predictable vibrational modes. The analysis of acetophenone (B1666503) and its substituted derivatives provides a strong basis for these assignments. researchgate.netias.ac.inresearchgate.net

Carbonyl (C=O) Stretch: This would be one of the most intense and diagnostically useful absorptions in the IR spectrum. For acetophenones where the carbonyl is conjugated with an aromatic ring, this stretch typically appears in the range of 1685-1700 cm⁻¹. youtube.com The specific position is influenced by the electronic effects of the ring substituents. The electron-donating methoxy groups and the electron-withdrawing bromine atom would collectively influence the bond order and thus the vibrational frequency. This mode would also be observable, though likely weaker, in the Raman spectrum. ias.ac.in

Aromatic C=C Stretches: The benzene ring gives rise to a series of characteristic stretching vibrations. These typically appear in the region of 1450-1610 cm⁻¹. Often, two or three distinct bands can be resolved in this area, confirming the presence of the aromatic system.

Aromatic C-H Stretches: These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

C-O Stretches (Methoxy Groups): The two methoxy groups would produce strong C-O stretching bands. Aryl-alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretch between 1200 and 1275 cm⁻¹ and a symmetric stretch between 1020 and 1075 cm⁻¹.

Aromatic C-H Bends: Out-of-plane (OOP) C-H bending vibrations are found in the 690-900 cm⁻¹ region. The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted ring, a characteristic strong OOP bend is expected.

Halogen-Specific Absorptions

The two carbon-bromine bonds also give rise to characteristic vibrations, although these appear in the fingerprint region of the spectrum where assignments can be complex.

Aliphatic C-Br Stretch: The bromomethyl group (-CH₂Br) would exhibit a C-Br stretching vibration. These are typically found in the 515-690 cm⁻¹ range.

Aromatic C-Br Stretch: The bromine atom attached directly to the aromatic ring would have a C-Br stretching vibration at a higher frequency than the aliphatic one, often appearing in the low-frequency end of the fingerprint region.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1685 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch (Aryl-Alkyl) | 1200 - 1275 | Strong | Weak |

| Symmetric C-O-C Stretch (Aryl-Alkyl) | 1020 - 1075 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Strong | Weak |

| Aliphatic C-Br Stretch | 515 - 690 | Medium-Strong | Medium |

X-ray Crystallography

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive and unambiguous structural information.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction analysis yields a three-dimensional model of the molecule as it exists in the crystal lattice. This technique provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound, the analysis would confirm the connectivity and provide detailed geometric parameters.

Based on crystal structures of similar compounds like 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.netnih.gov and 2-Bromo-1-phenylethanone nih.govresearchgate.net, several structural features are expected:

Planarity: The aromatic ring would be essentially planar. The conjugated ketone group is also expected to be largely coplanar with the ring to maximize electronic conjugation, with a small torsion angle between the plane of the ring and the C-C=O plane. researchgate.netnih.gov

Conformation: The analysis would reveal the conformation of the methoxy groups relative to the plane of the ring and the orientation of the bromomethyl group.

Intermolecular Interactions: The diffraction data would also elucidate the crystal packing, revealing any significant intermolecular interactions such as C-H···O hydrogen bonds or halogen bonding (Br···O or Br···Br interactions), which can influence the physical properties of the solid. researchgate.netresearchgate.net

The molecule itself is achiral, so there is no absolute configuration to determine. However, the crystallographic data would provide the absolute structure of the crystal.

Table 3: Expected Bond Lengths and Angles from X-ray Crystallography, Based on Analogous Structures

| Parameter | Description | Expected Value (Å or °) | Reference Compound(s) |

| C=O Bond Length | Carbonyl double bond | ~1.21 Å | 2-Bromo-1-phenylethanone |

| Aromatic C-C Bond Length | Bonds within the benzene ring | ~1.38 - 1.40 Å | 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net |

| C(aromatic)-C(carbonyl) Bond Length | Bond connecting ring to ketone | ~1.48 Å | 2-Bromo-1-phenylethanone |

| C(carbonyl)-C(aliphatic) Bond Length | Bond to the bromomethyl group | ~1.53 Å | 2-Bromo-1-phenylethanone |

| C(aliphatic)-Br Bond Length | Aliphatic carbon-bromine bond | ~1.94 Å | 2-Bromo-1-phenylethanone |

| C(aromatic)-Br Bond Length | Aromatic carbon-bromine bond | ~1.90 Å | (General value) |

| C(aromatic)-O(methoxy) Bond Length | Aromatic carbon-oxygen bond | ~1.36 Å | 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net |

| C(aromatic)-C-C(carbonyl) Angle | Angle defining ketone position on ring | ~120° | 2-Bromo-1-phenylethanone |

| C-C=O Angle | Angle within the ketone group | ~120° | 2-Bromo-1-phenylethanone |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, a molecule featuring a combination of polar and non-polar groups, several types of interactions would be expected to dictate its crystal structure.

Although no specific crystallographic data for the title compound has been reported, the molecular structure suggests the potential for several key intermolecular interactions:

Halogen Bonding: The presence of two bromine atoms, one on the phenyl ring and one on the ethanone moiety, introduces the possibility of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule, such as the oxygen of a carbonyl or methoxy group.

van der Waals Forces: These non-specific attractive and repulsive forces are ubiquitous and play a crucial role in the close packing of molecules in the crystal. The aromatic ring and the aliphatic portions of the molecule would contribute to these interactions.

π-π Stacking: The electron-rich dimethoxy-substituted phenyl ring could potentially engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure. The presence of electron-withdrawing bromine atoms and electron-donating methoxy groups on the ring would influence the nature and strength of these interactions.

A hypothetical representation of the types of intermolecular interactions is provided in the table below.

| Interaction Type | Potential Interacting Groups | Significance in Crystal Packing |

|---|---|---|

| Halogen Bonding | C-Br --- O=C or C-Br --- O-CH₃ | Directional and can significantly influence the supramolecular architecture. |

| Dipole-Dipole | C=O --- C=O | Contributes to the overall electrostatic stabilization of the crystal lattice. |

| van der Waals | Aromatic ring, methyl groups, bromoethyl chain | Important for achieving efficient packing and maximizing density. |

| π-π Stacking | Phenyl ring --- Phenyl ring | Can lead to layered structures and influence electronic properties. |

Polymorphism and Solid-State Structural Variations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly critical in the pharmaceutical industry, as different polymorphs can have different bioavailabilities.

To date, no specific polymorphic forms of this compound have been reported in the scientific literature. However, the conformational flexibility of the bromoethanone side chain and the potential for different arrangements of the intermolecular interactions described above suggest that polymorphism is a distinct possibility for this compound.

Factors that could influence the formation of different polymorphs include:

Crystallization Conditions: The choice of solvent, rate of cooling, temperature, and pressure can all influence which polymorphic form is obtained.

Molecular Conformation: The torsional angles of the methoxy groups and the bromoethanone side chain relative to the phenyl ring can vary, leading to different molecular conformations that may pack into distinct crystal lattices.

Intermolecular Interaction Motifs: Different combinations and arrangements of halogen bonds, dipole-dipole interactions, and π-π stacking can result in different crystal packing arrangements.

A summary of potential factors influencing polymorphism is presented in the table below.

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Solvent of Crystallization | The polarity and hydrogen bonding capability of the solvent can influence which polymorph nucleates and grows. | Crystallization from polar vs. non-polar solvents could yield different forms. |

| Temperature | The rate of cooling and the temperature at which crystallization occurs can affect the kinetic and thermodynamic control of polymorph formation. | Rapid cooling might trap a metastable polymorph, while slow cooling may favor the thermodynamically most stable form. |

| Molecular Flexibility | Rotation around single bonds can lead to different conformers that may pack in different ways. | The orientation of the bromoethanone and methoxy groups could lead to conformational polymorphism. |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods.

While no specific HPLC method for this compound has been published, a general-purpose reverse-phase HPLC method would be a suitable starting point for its analysis. The presence of the aromatic ring and carbonyl group makes it a good candidate for UV-Vis detection.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below. Method development would be required to optimize the separation from any impurities or starting materials.

| Parameter | Hypothetical Value/Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reverse-phase column suitable for the separation of moderately polar to non-polar aromatic compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | A common mobile phase for reverse-phase HPLC, with formic acid to improve peak shape. |

| Elution | Gradient, e.g., 50-95% Acetonitrile over 20 minutes | A gradient elution would be effective in eluting the compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Detection | UV-Vis at ~254 nm or Diode Array Detector (DAD) | The aromatic ring and carbonyl group are expected to have strong absorbance in the UV region. A DAD would provide spectral information for peak identification. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

The analysis of this compound by Gas Chromatography (GC) may present some challenges due to its relatively high molecular weight and the presence of two bromine atoms, which can affect its volatility and thermal stability. However, with an appropriate high-temperature column and a sensitive detector, GC analysis should be feasible.

A potential GC-MS (Gas Chromatography-Mass Spectrometry) method would be the most definitive for both separation and identification. A hypothetical set of GC parameters is provided below.

| Parameter | Hypothetical Value/Condition | Rationale |

|---|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A robust, low-bleed, non-polar column suitable for the analysis of a wide range of compounds, including halogenated aromatics. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |

| Inlet Temperature | 280 °C | High enough to ensure complete volatilization without causing thermal degradation. |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min | A temperature program to ensure separation from any more volatile impurities and elution of the target compound. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and mass spectral information for unambiguous identification. The isotopic pattern of the two bromine atoms would be a key diagnostic feature. |

Computational and Theoretical Chemistry Studies on 2 Bromo 1 4 Bromo 2,5 Dimethoxy Phenyl Ethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information about bond lengths, bond angles, and the distribution of electrons, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry. These calculations would yield key insights into the molecule's structural parameters and electronic properties. researchgate.net

Expected outcomes from DFT studies would include the determination of bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Br (ethanone) Bond Length | ~1.95 Å |

| C-Br (phenyl) Bond Length | ~1.90 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

The presence of rotatable bonds, particularly those connected to the methoxy (B1213986) and bromoethanone groups, suggests that this compound can exist in multiple conformations. A conformational analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting conformer using DFT or other quantum mechanical methods. nih.gov

This analysis would lead to the construction of a potential energy surface, identifying the lowest energy conformers (global and local minima) and the energy barriers for interconversion between them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for accurately predicting the molecule's bulk properties and spectroscopic signatures. The study of conformational preferences in similar dimethoxybenzene derivatives often reveals the significant influence of steric and electronic effects on the molecule's preferred shape. iau.irescientificpublishers.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structural elucidation and for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors. uncw.edu From these, the 1H and 13C NMR chemical shifts can be predicted. These theoretical chemical shifts, when compared to a reference compound like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the characteristic carbonyl (C=O) stretch and the C-Br stretches. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. mdpi.comfaccts.de By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) in the UV-Vis spectrum can be predicted. This information helps in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 2: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (CH2Br) | 4.5 - 4.8 ppm |

| 13C NMR | Chemical Shift (C=O) | 188 - 192 ppm |

| IR | Carbonyl Stretch (C=O) | 1680 - 1700 cm-1 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the alpha-halogenation of ketones is a well-studied reaction that proceeds through an enol or enolate intermediate. libretexts.orglibretexts.org Theoretical calculations can be used to map out the potential energy surface of such reactions.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and kinetics of different reaction pathways can be compared. For example, modeling the nucleophilic substitution at the alpha-carbon would provide insights into the reactivity of the bromoethanone moiety.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. mdpi.comnih.gov While a QSRR study would require a dataset of related compounds, the necessary molecular descriptors for this compound can be calculated computationally.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). By developing a QSRR model for a series of related alpha-bromo ketones, the reactivity of this specific compound in a particular reaction could be predicted without the need for experimental measurements. Such models are valuable in fields like drug design and materials science for screening large numbers of compounds.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or in the solid state. nih.gov

In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory of the molecule's movements. This can be used to study conformational changes, intermolecular interactions with solvent molecules, and to calculate various thermodynamic properties. For instance, an MD simulation in a water box could reveal how the molecule is solvated and whether specific hydrogen bonding interactions occur.

Applications of 2 Bromo 1 4 Bromo 2,5 Dimethoxy Phenyl Ethanone in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The α-bromoketone functional group is a classic electrophilic component for the synthesis of a wide array of heterocyclic systems through condensation reactions with various nucleophiles. The reactivity of 2-Bromo-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone makes it an ideal starting material for synthesizing substituted thiazoles, imidazoles, and other related heterocycles.

One of the most well-established methods is the Hantzsch thiazole (B1198619) synthesis , where an α-haloketone reacts with a thioamide. In the case of the title compound, reaction with thioacetamide (B46855) would lead to the formation of a 2-methyl-4-arylthiazole. Similarly, reaction with thiourea (B124793) would yield a 2-amino-4-arylthiazole derivative. These reactions proceed via an initial S-alkylation, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.govnih.gov The resulting thiazole products incorporate the 4-bromo-2,5-dimethoxyphenyl substituent, a scaffold present in various biologically active molecules.

Another key application is in the synthesis of imidazoles . The condensation of α-haloketones with amidines is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org Reacting this compound with an amidine, such as benzamidine, in the presence of a base would yield a highly substituted imidazole. orgsyn.org Furthermore, this compound can be utilized in one-pot, four-component reactions with an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) to produce 1,2,4-trisubstituted imidazoles under solvent-free conditions. organic-chemistry.org

The following table summarizes representative heterocyclic syntheses using α-bromoketones as precursors.

| Heterocycle | Co-reactant(s) | General Reaction Name | Resulting Core Structure |

| Thiazole | Thioamide (e.g., Thioacetamide) | Hantzsch Thiazole Synthesis | 2,4-Disubstituted Thiazole |

| Imidazole | Amidine (e.g., Benzamidine) | Wallach Imidazole Synthesis | 2,4,5-Trisubstituted Imidazole |

| Imidazole | Aldehyde, Amine, NH₄OAc | Multicomponent Synthesis | 1,2,4-Trisubstituted Imidazole |

Precursor in the Synthesis of Substituted Phenylethylamines and Related Analogues

Perhaps the most significant application of this compound is as a direct precursor to β-keto-phenethylamines and, subsequently, substituted phenylethylamines. These classes of compounds are of considerable interest in medicinal chemistry.

The Delépine reaction provides a classic and efficient method for the synthesis of primary amines from active halides. nih.gov This reaction involves the treatment of an alkyl halide with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium salt.

This methodology has been successfully applied to this compound to synthesize 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone, also known as bk-2C-B. The reaction proceeds by reacting the α-bromoketone with hexamethylenetetramine to form the primary amine after hydrolysis. This specific transformation confirms the utility of the title compound as a direct precursor to cathinone (B1664624) analogues of psychoactive phenethylamines.

Reaction Scheme: Delépine Reaction

Salt Formation: The α-bromoketone reacts with hexamethylenetetramine in a solvent like chloroform. The nitrogen of the hexamine acts as a nucleophile, displacing the bromide in an SN2 reaction to form a quaternary hexaminium salt.

Hydrolysis: The resulting salt is then hydrolyzed, typically with aqueous ethanolic hydrochloric acid. This step cleaves the hexamine structure, releasing the primary amine (as its hydrochloride salt), formaldehyde (B43269), and ammonium chloride.

This synthetic route is notable for its operational simplicity and the use of readily available reagents.

The synthesis of enantiomerically pure phenylethylamines and their derivatives is of high importance for pharmaceutical applications. Starting from the achiral 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone, several strategies can be employed to introduce chirality and obtain specific stereoisomers.

Enzymatic Transamination: A modern and green approach involves the use of transaminase (TA) enzymes. These enzymes can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess. researchgate.netnih.gov While the direct amination of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone (B1315760) could be envisioned, a more common strategy would be the kinetic resolution or deracemization of the corresponding racemic amine, or the asymmetric reduction of the β-keto-amine.

Asymmetric Reduction: The ketone moiety in 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone can be stereoselectively reduced to a chiral hydroxyl group, yielding a chiral amino alcohol. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic asymmetric hydrogenation using chiral metal-ligand complexes (e.g., Ru-BINAP). The resulting chiral amino alcohol is a valuable building block for further synthetic manipulations.

The table below outlines potential methods for stereoselective synthesis.

| Method | Description | Key Reagents/Catalysts | Expected Product Type |

| Asymmetric Catalytic Hydrogenation | Reduction of the ketone using a chiral catalyst under a hydrogen atmosphere. | Ru-BINAP, Rh-DIPAMP | Chiral Amino Alcohol |

| Chemo-enzymatic Reduction | Use of enzymes (e.g., ketoreductases) to stereoselectively reduce the ketone. | Ketoreductases (KREDs), cofactor (NAD(P)H) | Chiral Amino Alcohol |

| Enzymatic Transamination | Direct asymmetric synthesis of a chiral amine from the corresponding ketone. | ω-Transaminases, Amine Donor (e.g., Alanine) | Chiral Phenylethylamine |

Role in Cascade and Multicomponent Reactions